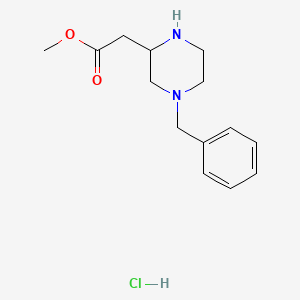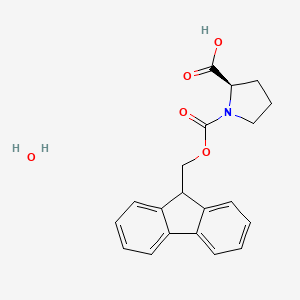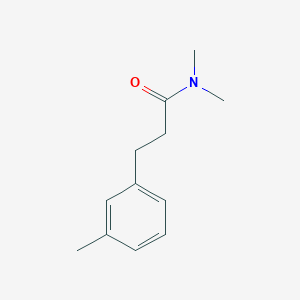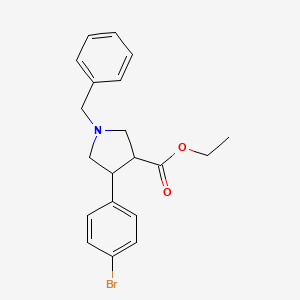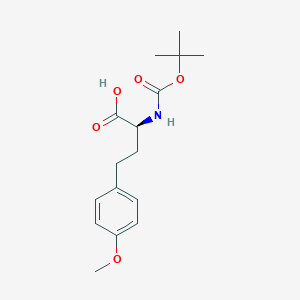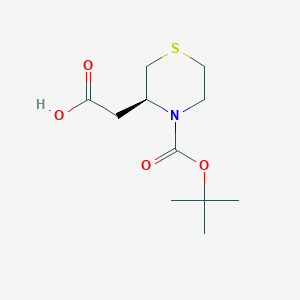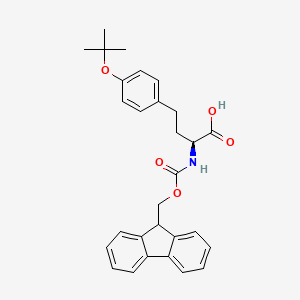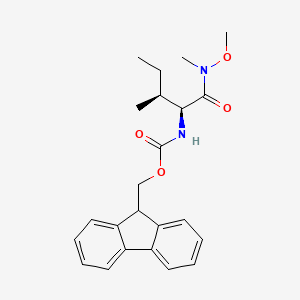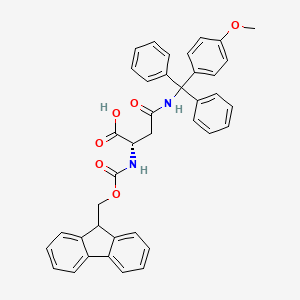
Fmoc-Asn(Mmt)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Asn(Mmt)-OH is a compound used in peptide synthesis. It is a derivative of asparagine, an amino acid, and is protected by two groups: the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the monomethoxytrityl (Mmt) group. The Fmoc group protects the amino group, while the Mmt group protects the side chain amide group of asparagine. This compound is commonly used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions during the assembly of peptides.
作用機序
Target of Action
Fmoc-Asn(Mmt)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-(4-methoxytrityl)-L-asparagine, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid residues in a peptide chain that are being synthesized .
Mode of Action
The compound acts as a protective group for the asparagine residue during peptide synthesis . The Fmoc group protects the alpha-amino group, while the Mmt group protects the beta-amino group . These protective groups prevent unwanted side reactions during the synthesis process .
Biochemical Pathways
This compound is involved in the biochemical pathway of solid-phase peptide synthesis (SPPS) . In this process, the compound is added to a growing peptide chain on a solid support . The Fmoc group is then removed, allowing the next amino acid to be added . This cycle is repeated until the desired peptide sequence is obtained .
Pharmacokinetics
As a compound used in peptide synthesis, this compound does not have traditional pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). Instead, its behavior in the synthesis process is more relevant. It is crucial that the compound is stable under the conditions of peptide synthesis and can be efficiently removed when no longer needed .
Result of Action
The use of this compound in peptide synthesis results in the incorporation of the asparagine residue into the growing peptide chain . Once the synthesis is complete and the protective groups are removed, the resulting peptide can fold into its active conformation and perform its biological function .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process . Factors such as the choice of solvent, temperature, and the presence of other reagents can affect the efficiency of the synthesis . Therefore, careful optimization of these conditions is necessary to achieve successful peptide synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Asn(Mmt)-OH typically involves the protection of the amino and side chain amide groups of asparagine. The process begins with the protection of the amino group using the Fmoc group. This is achieved by reacting asparagine with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM).
Next, the side chain amide group is protected using the Mmt group. This is done by reacting the Fmoc-protected asparagine with monomethoxytrityl chloride (Mmt-Cl) in the presence of a base like triethylamine. The reaction is also carried out in an organic solvent such as DCM.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings.
化学反応の分析
Types of Reactions
Fmoc-Asn(Mmt)-OH undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Fmoc and Mmt protecting groups.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection of Fmoc Group: Typically achieved using piperidine in DMF.
Deprotection of Mmt Group: Achieved using trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (TIS) and water.
Coupling Reactions: Use of coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC (diisopropylcarbodiimide) in the presence of bases like N-methylmorpholine (NMM).
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions.
科学的研究の応用
Chemistry
Fmoc-Asn(Mmt)-OH is widely used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of functional groups, facilitating the assembly of complex peptide sequences.
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions. These peptides can also be used as antigens for antibody production.
Medicine
In medicine, peptides synthesized using this compound are used in the development of peptide-based drugs and vaccines. These peptides can act as therapeutic agents, targeting specific proteins or pathways involved in diseases.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and diagnostics.
類似化合物との比較
Similar Compounds
Fmoc-Asn(Trt)-OH: Similar to Fmoc-Asn(Mmt)-OH but uses trityl (Trt) group for side chain protection.
Fmoc-Gln(Mtt)-OH: A derivative of glutamine with Mtt (monomethoxytrityl) group for side chain protection.
Fmoc-Lys(Boc)-OH: A derivative of lysine with tert-butyloxycarbonyl (Boc) group for side chain protection.
Uniqueness
This compound is unique due to the specific combination of Fmoc and Mmt protecting groups, which provide selective protection for both the amino and side chain amide groups of asparagine. This allows for greater control and precision in peptide synthesis, making it a valuable tool in the field of peptide chemistry.
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[(4-methoxyphenyl)-diphenylmethyl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H34N2O6/c1-46-29-22-20-28(21-23-29)39(26-12-4-2-5-13-26,27-14-6-3-7-15-27)41-36(42)24-35(37(43)44)40-38(45)47-25-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,40,45)(H,41,42)(H,43,44)/t35-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHUELKKVUAVBN-DHUJRADRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H34N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
